Iscotrizinol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

Iscotrizinol is extensively studied for its photostability and effectiveness as a UV filter. Researchers are exploring its potential to enhance the stability and efficacy of other sunscreen formulations .

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its role in preventing skin cancer and other UV-induced skin disorders. Its ability to absorb and scatter UV radiation makes it a valuable component in dermatological products .

Industry

Industrially, this compound is used in the formulation of various cosmetic products, including lotions, creams, and sprays. Its high photostability and low dermal absorption make it a preferred choice for long-lasting sun protection .

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

It is known that Iscotrizinol interacts with UV radiation, absorbing it to prevent skin damage

Cellular Effects

This compound’s primary cellular effect is the absorption of UV radiation, which protects cells from UV-induced damage It is not yet clear how this compound influences cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its ability to absorb UV radiation .

Temporal Effects in Laboratory Settings

This compound is known for its photostability, with 25 hours required to lose 10% of its SPF protection ability This suggests that this compound remains effective over time in laboratory settings

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’iscotrizinol implique la réaction de la 4,4'-diaminodiphénylamine avec le 4-aminobenzoate de 2-éthylhexyle en présence d’un dérivé de triazine. La réaction se produit généralement dans des conditions de température et de pression contrôlées pour garantir la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de l’this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’utilisation de réacteurs haute capacité et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

L’iscotrizinol subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels amino et ester. Ces réactions peuvent être catalysées par des acides ou des bases, selon le résultat souhaité .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent l’acide chlorhydrique ou l’hydroxyde de sodium, les réactions étant généralement effectuées à température ambiante ou à des températures légèrement élevées.

Réactions d’oxydation : L’this compound peut subir une oxydation en présence d’agents oxydants forts comme le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation de divers produits oxydés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de triazine substitués et des esters benzoïques oxydés .

Applications de la recherche scientifique

Chimie

L’this compound est largement étudié pour sa photostabilité et son efficacité en tant que filtre UV. Les chercheurs explorent son potentiel pour améliorer la stabilité et l’efficacité d’autres formulations d’écrans solaires .

Biologie et médecine

Dans le domaine de la biologie et de la médecine, l’this compound est étudié pour son rôle dans la prévention du cancer de la peau et d’autres affections cutanées induites par les UV. Sa capacité à absorber et à diffuser les rayons UV en fait un composant précieux dans les produits dermatologiques .

Industrie

Dans l’industrie, l’this compound est utilisé dans la formulation de divers produits cosmétiques, notamment des lotions, des crèmes et des vaporisateurs. Sa grande photostabilité et sa faible absorption cutanée en font un choix privilégié pour une protection solaire durable .

Comparaison Avec Des Composés Similaires

Composés similaires

Triazone d’éthylhexyle : Un autre filtre UV à haute photostabilité mais avec un spectre d’absorption légèrement différent.

Bemotrizinol : Connu pour sa protection UV à large spectre, couvrant à la fois les rayons ultraviolets A et ultraviolets B.

Octocrylène : Souvent utilisé en combinaison avec d’autres filtres UV pour améliorer la photostabilité.

Unicité

L’iscotrizinol se distingue par sa photostabilité exceptionnelle et sa rétention prolongée du facteur de protection solaire. Contrairement à certains autres filtres UV, il ne se dégrade pas rapidement sous la lumière du soleil, ce qui le rend très efficace pour une protection solaire à long terme .

Propriétés

IUPAC Name |

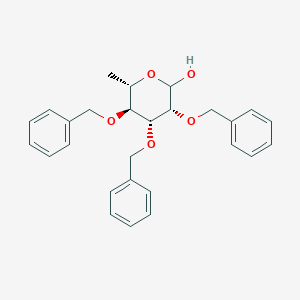

2-ethylhexyl 4-[[4-[4-(tert-butylcarbamoyl)anilino]-6-[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H59N7O5/c1-8-12-14-30(10-3)28-55-39(53)33-18-24-36(25-19-33)46-42-48-41(45-35-22-16-32(17-23-35)38(52)51-44(5,6)7)49-43(50-42)47-37-26-20-34(21-27-37)40(54)56-29-31(11-4)15-13-9-2/h16-27,30-31H,8-15,28-29H2,1-7H3,(H,51,52)(H3,45,46,47,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCJHTSDLYVCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)NC(C)(C)C)NC4=CC=C(C=C4)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H59N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870027 | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154702-15-5 | |

| Record name | Benzoic acid, 4,4′-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1′-bis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154702-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iscotrizinol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154702155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iscotrizinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iscotrizinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(2-ethylhexyl) 4,4’-{6-[4-tert-butylcarbamoyl)anilino]-1,3,5-triazine-2,4-diyldiimino}dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4,4'-[[6-[[4-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]amino]-1,3,5-triazine-2,4-diyl]diimino]bis-, 1,1'-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISCOTRIZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UTZ0QC864 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are used to detect and quantify Iscotrizinol in sunscreen products?

A1: High-performance liquid chromatography (HPLC) is a widely used method for analyzing this compound and other UV filters in sunscreen products [, ]. This technique allows for the separation and quantification of multiple UV filters simultaneously, ensuring accurate determination of their concentrations in cosmetic formulations. [] utilizes a C18 column with a gradient of methanol-phosphate buffer for separation and UV detection at specific wavelengths (300, 320, or 360 nm) for quantification of this compound alongside 15 other UV filters.

Q2: Are there any regulatory considerations regarding the use of this compound in sunscreen products?

A2: Yes, the Sunscreen Innovation Act, enacted in 2014, mandates the U.S. FDA to review new sunscreen active ingredients like this compound to determine their safety and efficacy []. While this act aims to expedite the approval process for new sunscreen ingredients, it maintains the FDA's role in ensuring the safety and effectiveness of these substances for consumer protection. [] specifically mentions that this compound, along with seven other UV filters, was under FDA review at the time of publication.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)